

comparative analysis of FGFR inhibitors in vitro

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Compound of Interest

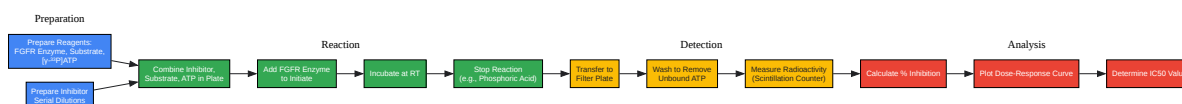
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The FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, survival, migration, and differentiation.[1][2] The binding of a Fibroblast Growth Factor (FGF) ligand, in conjunction with heparan sulfate (HS) as a cofactor, induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[1] This activation triggers several downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, PLC γ , and STAT pathways, which ultimately regulate gene expression in the nucleus.[1][3][4] Aberrant activation of the FGFR pathway is implicated in the development and progression of numerous cancers.[2][5]



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